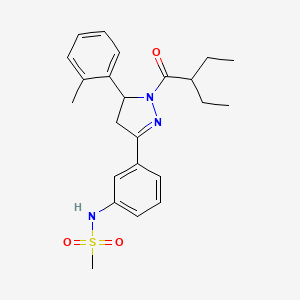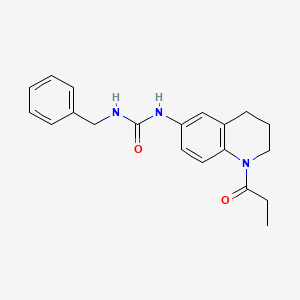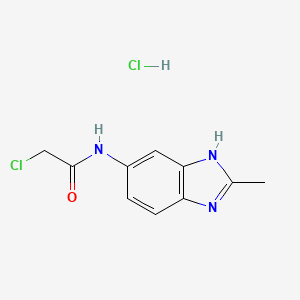
N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is an intricate compound known for its wide array of applications in scientific research, including chemistry, biology, medicine, and industry. This compound's unique structure endows it with distinctive chemical and biological properties, making it a subject of interest for various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves a multi-step process:
Formation of the 2-ethylbutanoyl pyrazole derivative: : This starts with the reaction of 2-ethylbutanoic acid with hydrazine, leading to the formation of a hydrazone intermediate, which upon cyclization forms the pyrazole core.
Introduction of the o-tolyl group: : This step involves electrophilic substitution on the pyrazole ring, facilitated by o-tolyl halides under base catalysis.
Methanesulfonamide linkage: : The final step involves coupling the substituted pyrazole with methanesulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
For large-scale production, the process is typically optimized for efficiency and yield. This includes using catalytic amounts of reagents, solvent optimization for higher solubility, and continuous flow reactors to streamline the reactions. Purification steps like recrystallization or column chromatography are also critical in industrial settings to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes a variety of chemical reactions:
Oxidation: : It can be oxidized to introduce functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to modify the pyrazole ring or reduce the ketone groups.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, particularly on the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Various halides, acids, or bases under appropriate solvents and temperature conditions.
Major Products Formed
Depending on the reaction conditions and reagents, the major products can vary widely. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to fully or partially reduced pyrazole derivatives. Substitution reactions typically yield various functionalized phenyl or pyrazole compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules and as a catalyst in certain reactions.
Biology
In biological research, its unique structural features make it useful for probing biochemical pathways and mechanisms.
Medicine
Medicinally, it shows potential in drug design due to its ability to interact with specific biological targets.
Industry
Industrially, it is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various products.
Mécanisme D'action
Molecular Targets
The compound exerts its effects primarily through interactions with specific enzymes and receptors in biological systems.
Pathways Involved
Key pathways include inhibition of certain enzymatic activities and modulation of receptor signaling pathways, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives and methanesulfonamide-linked molecules.
Uniqueness
What sets N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide apart is its unique combination of the pyrazole ring with the methanesulfonamide group, enhancing its versatility and functionality in both chemical and biological contexts.
List of Similar Compounds
3-ethyl-2-methoxyphenyl-5-pyrazolylmethanesulfonamide
5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl methanesulfonamide
That's the broad overview of this fascinating compound. Anything else you want to dive deeper into?
Propriétés
IUPAC Name |
N-[3-[2-(2-ethylbutanoyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-5-17(6-2)23(27)26-22(20-13-8-7-10-16(20)3)15-21(24-26)18-11-9-12-19(14-18)25-30(4,28)29/h7-14,17,22,25H,5-6,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRXUALFDGDODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2506573.png)

![2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2506578.png)

![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506583.png)
![N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2506584.png)





![3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2506591.png)

![N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]adamantane-1-carboxamide](/img/structure/B2506594.png)
